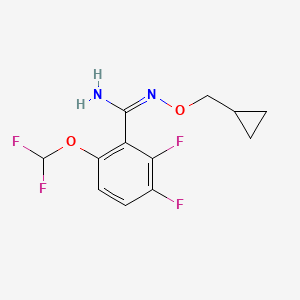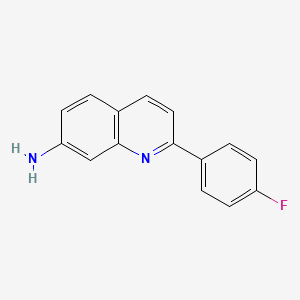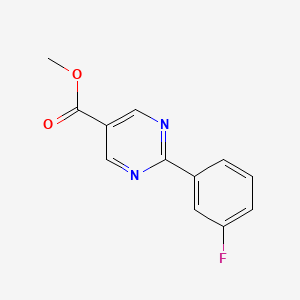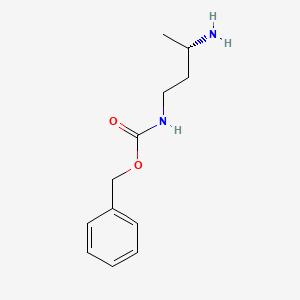
(S)-alpha-(2-Pyridinylmethyl)-proline-2HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-alpha-(2-Pyridinylmethyl)-proline-2HCl, also known as (S)-2-Pyridylmethyl-L-proline, is an important chiral organocatalyst that has been used in numerous chemical syntheses. It is a proline derivative with a 2-pyridylmethyl group attached to the alpha-carbon of the proline moiety. This organocatalyst is used in asymmetric syntheses, as it can catalyze the formation of optically active products from racemic mixtures. Its ability to promote asymmetric induction is due to its chiral environment, which can induce stereoselectivity in the reaction.
Mechanism of Action
The mechanism of action of (S)-alpha-(2-Pyridinylmethyl)-proline-2HCl is not fully understood, but it is believed to involve the formation of an enamine intermediate. This intermediate is formed through the reaction of the proline derivative with the substrate, and is then converted into the desired product through a series of steps. The enamine intermediate is believed to be responsible for the stereoselectivity of the reaction, as it can induce the formation of optically active products from racemic mixtures.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-alpha-(2-Pyridinylmethyl)-proline-2HCl have not been extensively studied. However, it is believed to be relatively non-toxic and non-irritating, and it has been used in numerous laboratory experiments without any reported adverse effects.
Advantages and Limitations for Lab Experiments
The use of (S)-alpha-(2-Pyridinylmethyl)-proline-2HCl in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is highly effective at promoting asymmetric induction. Furthermore, it is non-toxic and non-irritating, making it safe to use in laboratory experiments.
However, there are also some limitations to its use. It is not as effective at catalyzing the synthesis of some compounds as other chiral organocatalysts, and it can be difficult to remove from the reaction mixture. Additionally, it can be difficult to control the stereoselectivity of the reaction when using this organocatalyst.
Future Directions
The use of (S)-alpha-(2-Pyridinylmethyl)-proline-2HCl in asymmetric synthesis has been well-established, but there is still much to be explored. Future research could focus on improving the efficiency of the reaction, as well as exploring new applications for this organocatalyst. Additionally, further research could be done to better understand the mechanism of action of this organocatalyst, as well as to develop new methods for controlling the stereoselectivity of the reaction. Finally, research could be done to investigate the potential toxicity of this organocatalyst and its potential interactions with other compounds.
Synthesis Methods
The synthesis of (S)-alpha-(2-Pyridinylmethyl)-proline-2HCl involves a two-step process. The first step involves the synthesis of the proline derivative from the reaction of the amino acid l-proline with 2-pyridylmethyl bromide. This reaction is carried out in the presence of a base such as potassium carbonate. The second step involves the deprotonation of the proline derivative with sodium hydroxide to form the desired (S)-alpha-(2-Pyridinylmethyl)-proline-2HCl.
Scientific Research Applications
(S)-alpha-(2-Pyridinylmethyl)-proline-2HCl has been widely used in scientific research, particularly in the field of asymmetric synthesis. It has been used to synthesize a variety of optically active compounds, including amino acids, peptides, and pharmaceuticals. It has also been used to catalyze the synthesis of chiral alcohols, amines, and other organic compounds.
properties
IUPAC Name |
(2S)-2-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.2ClH/c14-10(15)11(5-3-7-13-11)8-9-4-1-2-6-12-9;;/h1-2,4,6,13H,3,5,7-8H2,(H,14,15);2*1H/t11-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPXKGGAVXEMNY-IDMXKUIJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=CC=N2)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](NC1)(CC2=CC=CC=N2)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-alpha-(2-pyridinylmethyl)-proline-2HCl | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-6-oxo-6,7-dihydro-5H-1-oxa-5-aza-s-indacene-7-carboxylic acid (4H-[1,2,4]triazol-3-yl)-amide](/img/structure/B6343322.png)


![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester](/img/structure/B6343342.png)
![[2-(4-Amino-phenyl)-2-oxo-ethyl]-triphenyl-phosphonium bromide](/img/structure/B6343343.png)
![Carbonic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester benzyl ester](/img/structure/B6343351.png)
![Benzoic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester](/img/structure/B6343359.png)




